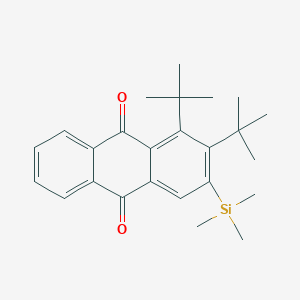
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is a chemical compound with the molecular formula C25H32O2Si and a molecular weight of 392.61 g/mol . This compound is known for its unique structural features, which include tert-butyl and trimethylsilyl groups attached to an anthracene-9,10-dione core. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthracene-9,10-dione with tert-butyl chloride and trimethylsilyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene-9,10-dione core to other derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with modified substituents.
科学研究应用
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within a given system. For example, in organic electronics, the compound’s ability to emit light when excited by an electric current is due to its electronic structure and the presence of conjugated systems. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): This compound has similar tert-butyl groups but different substituents on the anthracene core.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Another similar compound with tert-butyl groups and naphthyl substituents.
Uniqueness
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices .
属性
CAS 编号 |
116655-12-0 |
|---|---|
分子式 |
C25H32O2Si |
分子量 |
392.6 g/mol |
IUPAC 名称 |
1,2-ditert-butyl-3-trimethylsilylanthracene-9,10-dione |
InChI |
InChI=1S/C25H32O2Si/c1-24(2,3)20-18(28(7,8)9)14-17-19(21(20)25(4,5)6)23(27)16-13-11-10-12-15(16)22(17)26/h10-14H,1-9H3 |
InChI 键 |
FIKOTGMAHRUHJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C2C(=C1C(C)(C)C)C(=O)C3=CC=CC=C3C2=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



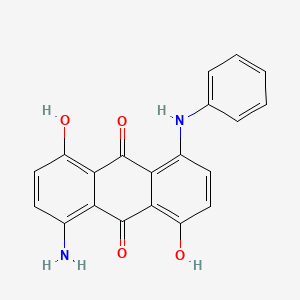
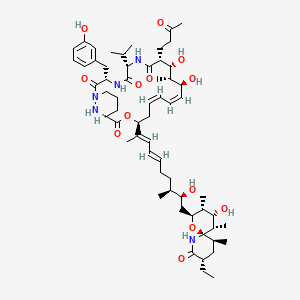
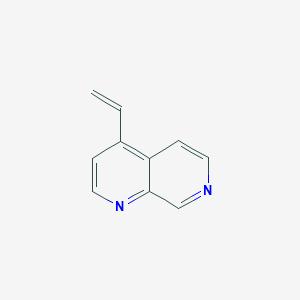
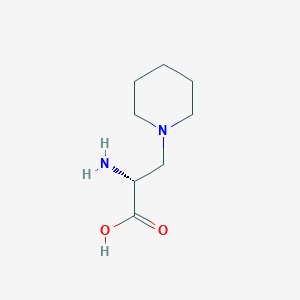
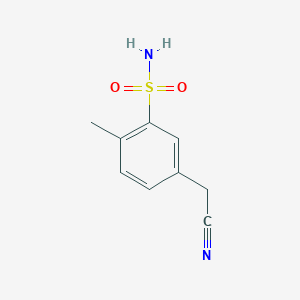
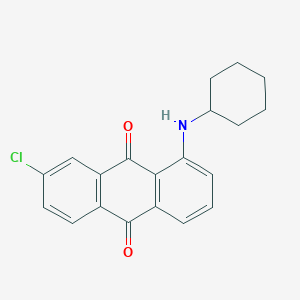
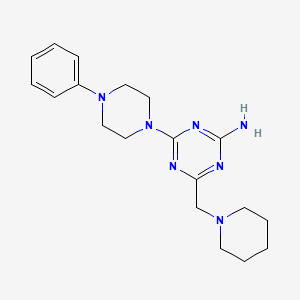
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
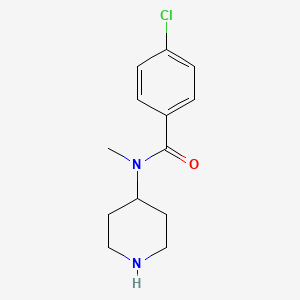
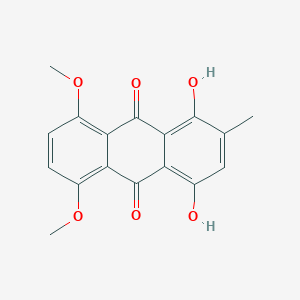
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
